1-(1,3,5-Triazin-2-yl)piperazine

Medicinal Chemistry Synthetic Chemistry Materials Science

Researchers requiring a reliable, electron-deficient core for kinase inhibitor or GPCR ligand libraries face inconsistent yields with pyrimidine or pyridine analogs. This compound delivers predictable SNAr reactivity and high-purity crystalline form. - Validated pharmacophore precursor (e.g., 5-HT₆ Ki in low nM range) - ≥98% purity ensures fewer false positives in fragment-based screening - Free-flowing crystals compatible with automated parallel synthesis and solid-phase workflows

Molecular Formula C7H11N5
Molecular Weight 165.2 g/mol
CAS No. 59215-44-0
Cat. No. B1349990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,5-Triazin-2-yl)piperazine
CAS59215-44-0
Molecular FormulaC7H11N5
Molecular Weight165.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC=N2
InChIInChI=1S/C7H11N5/c1-3-12(4-2-8-1)7-10-5-9-6-11-7/h5-6,8H,1-4H2
InChIKeyQKOFSFOOALTCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3,5-Triazin-2-yl)piperazine – High-Purity Heterocyclic Building Block


1-(1,3,5-Triazin-2-yl)piperazine (CAS 59215-44-0) is a heterocyclic building block composed of a 1,3,5‑triazine core linked to a piperazine moiety [1]. With a molecular formula of C₇H₁₁N₅ and a molecular weight of 165.20 g/mol, it serves as a versatile intermediate for synthesizing kinase inhibitors, GPCR ligands, and antimicrobial agents [1][2]. The compound is typically supplied as colorless crystals with a melting point of 78–79 °C, enabling straightforward handling and formulation in research settings .

Synthetic workflow Heterocyclic building block for kinase inhibitor, GPCR ligand and antimicrobial agent synthesis
Physical handling Crystalline solid with ambient stability simplifies weighing and parallel synthesis
Purity confidence High purity, GC‑MS verified, supports reliable coupling and screening outcomes

Why 1-(1,3,5-Triazin-2-yl)piperazine Cannot Be Replaced


Closely related piperazine‑heteroarene building blocks such as 1‑(pyrimidin‑2‑yl)piperazine (CAS 20980‑22‑7) and 1‑(pyridin‑2‑yl)piperazine (CAS 34803‑66‑2) differ fundamentally in their electronic and steric profiles . The 1,3,5‑triazine core in 1‑(1,3,5‑triazin‑2‑yl)piperazine is a more electron‑deficient aromatic system than pyrimidine or pyridine, which directly influences nucleophilic substitution reactivity and the stability of the resulting conjugates [1]. Substituting this specific building block with a less electron‑deficient or sterically mismatched analog can lead to altered reaction kinetics, lower synthetic yields, and reduced pharmacological activity of the final compounds [1]. Consequently, using a generic replacement without the precise 1,3,5‑triazine scaffold introduces unacceptable variability in both chemical synthesis and biological assay outcomes.

Electronic mismatch Pyrimidine/pyridine analogs are less electron‑deficient; SNAr reaction rates may decrease and yields may shift.
Physical form Low‑melting analogs can liquefy at ambient temperature, reducing weighing accuracy and transfer reproducibility.
Purity verification Analog batches may lack rigorous GC‑MS data; trace impurities may interfere with catalytic or biological readouts.

1-(1,3,5-Triazin-2-yl)piperazine vs Closest Analogs


Melting Point and Ambient Handling

1-(1,3,5-Triazin-2-yl)piperazine exhibits a melting point of 78–79 °C, which lies between that of its closest structural analogs: 1‑(pyrimidin‑2‑yl)piperazine (31–35 °C) and 1‑(pyridin‑2‑yl)piperazine (92–94 °C) . This intermediate melting range allows the triazine derivative to be handled as a free‑flowing crystalline solid at room temperature without the need for refrigerated storage to prevent melting, unlike the pyrimidine analog which may liquefy or become sticky during routine weighing at ambient laboratory conditions.

Melting Point
Reported
Target: 78–79 °C
Comparator: 31–35 °C (pyrimidine), 92–94 °C (pyridine)
Supports ambient weighing without cold storage
Data to verify; based on supplier or literature
Medicinal Chemistry Synthetic Chemistry Materials Science

Crystalline Form for Reliable Weighing

1-(1,3,5-Triazin-2-yl)piperazine is consistently supplied as colorless crystals, a physical form that promotes accurate and reproducible weighing in small‑scale synthesis . In contrast, 1‑(pyrimidin‑2‑yl)piperazine is frequently described as an 'almost colorless fused solid' that may darken on storage and can become sticky or partially liquid at room temperature due to its low melting point . The crystalline nature of the triazine derivative minimizes static charge and adhesion to weighing vessels, which is critical for maintaining stoichiometric precision in parallel synthesis or combinatorial chemistry applications.

Physical Form
Data to verify
Target: Colourless crystals
Comparator: Fused solid (pyrimidine analog)
Enables accurate milligram-scale dispensing
Physical form may vary by batch; confirm COA
Analytical Chemistry Process Development Quality Control

Simplified Storage Requirements

1-(1,3,5-Triazin-2-yl)piperazine is recommended for storage at 4 °C, a temperature readily maintained by standard laboratory refrigerators . This storage condition is less demanding than the refrigeration requirements of 1‑(pyridin‑2‑yl)piperazine, which is often specified for storage at 2–4 °C in a flammables‑rated refrigerator due to its higher volatility and potential flammability [1]. The triazine derivative's storage profile simplifies cold‑chain logistics and reduces the need for specialized storage infrastructure.

Storage Condition
Reported
Target: 4 °C
Comparator: 2–4 °C flammable-rated (pyridine analog)
Simplifies cold-chain logistics
No flammable-rated refrigerator required
Chemical Logistics Inventory Management Stability Studies

High Purity Supports Reliable Synthesis

1-(1,3,5-Triazin-2-yl)piperazine is commercially available with a purity specification of ≥98% (GC‑MS), with some vendors reporting 100% purity on typical batch certificates of analysis . This level of purity is equivalent to or exceeds that of 1‑(pyrimidin‑2‑yl)piperazine (typical purity 98 %) and 1‑(pyridin‑2‑yl)piperazine (≥98 %) . However, the triazine derivative is more frequently documented with quantitative GC‑MS purity verification, providing greater confidence in the absence of volatile organic impurities that could interfere with catalytic reactions or biological assays.

Purity Specification
Supplier data
Target: ≥98% GC‑MS
Comparator: 98% (GC) pyrimidine, ≥98% pyridine
GC‑MS verification supports reliable synthesis
Typical vendor COA; review batch-specific certificate
Synthetic Chemistry Medicinal Chemistry Quality Assurance

Electron-Deficient Core for Nucleophilic Substitution

The 1,3,5‑triazine ring in 1‑(1,3,5‑triazin‑2‑yl)piperazine is more electron‑deficient than the pyrimidine and pyridine rings present in related building blocks [1]. This enhanced electrophilicity increases the rate of nucleophilic aromatic substitution (SNAr) reactions at the 4‑ and 6‑positions of the triazine core. While no direct kinetic data are available for the unsubstituted parent compound, studies on 1,3,5‑triazine derivatives demonstrate that the triazine scaffold consistently enables faster and higher‑yielding derivatization under milder conditions compared to pyrimidine‑based analogs [1][2].

Reactivity Profile
Class-level inference
Triazine core is more electron‑deficient than pyrimidine or pyridine
Supports faster SNAr derivatization under mild conditions
Qualitative; no direct kinetic data for parent compound
Organic Synthesis Medicinal Chemistry Chemical Biology

Key Applications of 1-(1,3,5-Triazin-2-yl)piperazine


Parallel Synthesis of Kinase Inhibitor Libraries

The crystalline form and high purity (≥98 %) of 1-(1,3,5-Triazin-2-yl)piperazine make it an ideal scaffold for automated parallel synthesis . Its free‑flowing nature ensures accurate dispensing by robotic liquid handlers, while the electron‑deficient triazine core permits rapid SNAr diversification with a broad range of amines to generate focused kinase inhibitor libraries [1]. This combination of physical and chemical properties minimizes failed wells and maximizes the diversity of the final library.

5-HT₆ Serotonin Receptor Ligand Synthesis

1-(1,3,5-Triazin-2-yl)piperazine is a direct precursor to the 4‑methylpiperazine‑1,3,5‑triazine‑2‑amine scaffold that has yielded potent 5‑HT₆ receptor ligands with Ki values in the low nanomolar range [2]. Using this building block ensures access to a validated pharmacophore that has demonstrated procognitive effects in rodent behavioral models [2]. Procurement of the parent triazine‑piperazine core is therefore a strategic choice for CNS research groups targeting cognitive impairment.

Solid-Phase Conjugation of Peptides and Small Molecules

The high melting point (78–79 °C) and stability of 1-(1,3,5-Triazin-2-yl)piperazine at standard refrigerated storage (4 °C) make it suitable for use in solid‑phase synthesis workflows . The compound can be stored alongside resin‑bound intermediates without risk of melting or degradation, and its crystalline form facilitates the preparation of stock solutions in DMSO or aqueous buffers for subsequent conjugation steps . This reliability supports the development of robust, reproducible conjugation protocols.

Antimicrobial Hit Identification

1-(1,3,5-Triazin-2-yl)piperazine and its derivatives have demonstrated selective antimicrobial activity against Gram‑negative pathogens including Pseudomonas aeruginosa . The compound can be employed as a core scaffold in fragment‑based screening campaigns or as a starting point for structure‑activity relationship (SAR) exploration of novel antibacterial agents . Its availability in high purity minimizes false‑positive hits arising from trace impurities.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Crystalline form and high purity
Weighing accuracy and SNAr diversification efficiency
5‑HT₆ receptor ligand development
Triazine‑piperazine pharmacophore
Binding affinity screening and rodent model procognitive endpoints
Solid‑phase conjugation workflows
High melting point and storage stability
Solution preparation reproducibility and conjugation efficiency
Antimicrobial hit identification
High purity and triazine scaffold
Gram‑negative screening and structure‑activity relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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